molecular formula C12H14N2O4 B1214395 (3-Nitrophenyl) piperidine-3-carboxylate

(3-Nitrophenyl) piperidine-3-carboxylate

Cat. No.: B1214395
M. Wt: 250.25 g/mol
InChI Key: MUVROTJILUATRW-UHFFFAOYSA-N
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Description

(3-Nitrophenyl) piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a nitrophenyl ester group attached to the piperidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl) piperidine-3-carboxylate typically involves the esterification of 3-piperidinecarboxylic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl) piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

(3-Nitrophenyl) piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl) piperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl ester group can undergo hydrolysis, releasing the active piperidinecarboxylic acid, which can then exert its effects on molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a nitrophenyl ester.

    4-Nitrophenyl piperidinecarboxylate: Similar structure but with the nitrophenyl group attached at a different position on the piperidine ring.

    Piperidine-3-carboxylic acid: Lacks the ester group but shares the piperidine core structure.

Uniqueness

(3-Nitrophenyl) piperidine-3-carboxylate is unique due to the presence of both the piperidine ring and the nitrophenyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(3-nitrophenyl) piperidine-3-carboxylate

InChI

InChI=1S/C12H14N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1,4-5,7,9,13H,2-3,6,8H2

InChI Key

MUVROTJILUATRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]

Synonyms

3-nitrophenyl 3-piperidinecarboxylate
meta-nitrophenyl 3-piperidinecarboxylate hydrochloride
MNPC

Origin of Product

United States

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